2-Chloro-7-methylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-7-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(12)5-10(11)13-9(7)4-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
DNFOQTOQTVCPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 7 Methylquinolin 4 Amine and Its Structural Analogues
Direct Synthesis of 2-Chloro-7-methylquinolin-4-amine
The direct synthesis of the parent compound, this compound, involves the construction of the quinoline (B57606) ring system followed by the introduction of the chloro and amino groups at the appropriate positions.
Established Reaction Pathways for the Core Structure
The synthesis of the 2-chloro-7-methylquinoline (B2438791) core often begins with precursors like 7-methylquinoline (B44030) or its derivatives. One common approach involves the chlorination of a corresponding hydroxyquinoline or quinolinone. For instance, 7-methyl-4-hydroxyquinoline can be converted to 4,7-dichloroquinoline (B193633), which then serves as a key intermediate. durham.ac.uk
A general method for preparing 2-chloroquinolines involves the reaction of a quinolin-2(1H)-one with a chlorinating agent. A mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid has been used to convert 1-methylquinolin-2(1H)-one to 2-chloroquinoline (B121035) in good yield. chemicalbook.com This method could potentially be adapted for the synthesis of 2-chloro-7-methylquinoline from 7-methylquinolin-2(1H)-one.
Another established route is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that can be further manipulated. For example, 2-chloro-7-methyl-3-formylquinoline has been synthesized using this reaction. researchgate.net From this intermediate, the formyl group could be converted to an amino group through various synthetic transformations.
The table below summarizes some of the key reactions for the synthesis of the quinoline core.
| Starting Material | Reagents | Product | Reference |
| 7-Methyl-4-hydroxyquinoline | Chlorinating Agent | 4,7-Dichloroquinoline | durham.ac.uk |
| 1-Methylquinolin-2(1H)-one | Triphenylphosphine, Trichloroisocyanuric acid | 2-Chloroquinoline | chemicalbook.com |
| Acetanilide derivative | DMF, Phosphorus oxychloride | 2-Chloro-7-methyl-3-formylquinoline | researchgate.net |
Optimization of Synthetic Yield and Purity
Optimizing the synthesis of this compound involves careful consideration of reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts. For instance, in the synthesis of related 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, optimization of the cyclization, chlorination, and nucleophilic substitution steps led to a total yield of 51% with high purity, making it suitable for larger-scale production. scispace.comresearchgate.net Similar optimization strategies can be applied to the synthesis of this compound.
Purification techniques such as column chromatography using silica (B1680970) gel with eluents like ethyl acetate-hexane mixtures are crucial for obtaining the final product with high purity. chemicalbook.comresearchgate.net Recrystallization is another common method for purifying the synthesized compounds. researchgate.net
Synthesis of this compound Derivatives and Conjugates
The versatility of the this compound scaffold allows for extensive derivatization at both the amino group and the quinoline ring system. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.
Derivatization Strategies at the Amino Group (N-substitution)
The primary amino group at the 4-position is a common site for modification. N-substitution can be achieved through reactions with various electrophiles. For example, a series of 4-aminoquinoline (B48711) derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. nih.gov This nucleophilic substitution reaction is a straightforward method to introduce diverse side chains.
In a similar vein, novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized by aminating 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with different secondary amines. nih.gov This highlights the possibility of introducing more complex side chains containing piperazine (B1678402) and other heterocyclic moieties.
The table below illustrates some examples of N-substitution reactions on the 4-aminoquinoline scaffold.
| Starting Material | Reagent | Product Type | Reference |
| 4-Chloro-7-substituted-quinoline | Mono/dialkyl amines | N-alkyl/dialkyl-4-aminoquinoline | nih.gov |
| 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | Secondary amines | 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone | nih.gov |
Modifications and Substitutions on the Quinoline Ring System
Modifications to the quinoline ring itself offer another avenue for creating a diverse library of analogues. These modifications can involve the introduction of various chemical moieties at different positions of the ring.
A variety of chemical groups can be introduced onto the quinoline ring to modulate the compound's properties. These include aromatic and aliphatic primary amines, as well as heterocyclic systems like triazoles and imidazoles, and functional groups such as benzenesulfonamides.
Aromatic/Aliphatic Primary Amines: The synthesis of 4-aminoquinolines with diverse substitutions at various positions of the quinoline ring has been achieved through a simple two-step method. ucsf.edu These substitutions can significantly influence the biological activity of the resulting compounds. The reaction of 4,7-dichloroquinolines with amino alcohols is an effective method for substituting the chloro group at the 4-position. researchgate.net
Triazole Moieties: Hybrid molecules containing both a quinoline and a triazole ring have been synthesized. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common method for creating 1,4-disubstituted triazoles linked to the quinoline scaffold. mdpi.com This approach has been used to synthesize a series of 8-quinolinesulfonamide-triazole hybrids. mdpi.com
Imidazole (B134444) Moieties: Imidazole derivatives based on 2-chloro-7-methyl-3-formylquinoline have been prepared. researchgate.net The synthesis involves the initial formation of an oxazole (B20620) intermediate from the formylquinoline, which then reacts with diamines to yield the desired imidazole derivatives. researchgate.net
Benzenesulfonamide (B165840) Moieties: Chloroquinoline derivatives incorporating benzenesulfonamide moieties have been synthesized. researchgate.net These hybrids can be prepared by reacting a suitable amino-substituted chloroquinoline with a benzenesulfonyl chloride derivative.
The following table provides examples of the introduction of diverse chemical moieties onto the quinoline ring.
| Quinoline Precursor | Reagent/Reaction Type | Introduced Moiety | Reference |
| Substituted 4-hydroxyquinolines | Two-step synthesis | Various ring substitutions | ucsf.edu |
| 4,7-Dichloroquinolines | Amino alcohols | Amino alcohol side chains | researchgate.net |
| 8-Quinolinesulfonamide with alkyne | Azides, CuAAC reaction | 1,4-Disubstituted triazole | mdpi.com |
| 2-Chloro-7-methyl-3-formylquinoline | Diamines via oxazole intermediate | Imidazole | researchgate.net |
| Amino-substituted chloroquinoline | Benzenesulfonyl chloride | Benzenesulfonamide | researchgate.net |
Synthesis of Hybrid Compounds Containing the this compound Motif
The chemical scaffold of 7-chloro-4-aminoquinoline serves as a critical building block in the design and synthesis of novel hybrid molecules. nih.gov The rationale behind creating these hybrids is to merge the established biological activities of the quinoline core with other pharmacologically active moieties, potentially leading to synergistic or enhanced effects. nih.gov
A notable example involves the synthesis of hybrid compounds that combine a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) ring. nih.gov Pyrazolines are well-known heterocyclic compounds with a broad spectrum of biological activities. The synthetic strategy for these hybrid molecules typically involves a multi-step process. The key step is the reaction between a chalcone (B49325) intermediate and a hydrazine (B178648) derivative, which undergoes cyclization to form the pyrazoline ring, which is then linked to the 4-amino position of the quinoline core. nih.gov
Researchers have synthesized a series of twenty-four such hybrid analogues. nih.gov These compounds were designed by combining the 7-chloro-4-aminoquinoline structure with various substituted 2-pyrazoline fragments. nih.gov This approach allows for the creation of a diverse library of molecules where the substitution pattern on the pyrazoline ring can be systematically varied to study structure-activity relationships. nih.gov
Table 1: Examples of Hybrid Compounds Based on the 7-Chloro-4-aminoquinoline Scaffold
| Hybrid Compound Type | Starting Materials | Key Reaction | Resulting Moiety | Reference |
|---|---|---|---|---|
| Pyrazoline Hybrids | 7-Chloro-4-aminoquinoline, Chalcones, Hydrazine derivatives | Cyclization | 2-Pyrazoline ring linked to the 4-amino group | nih.gov |
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally friendly methods. In the context of quinoline synthesis, several advanced and sustainable techniques have been successfully applied.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully used for the synthesis of 4-hydroxy-2-quinolone analogues, which are important precursors for more complex quinoline derivatives. nih.gov For instance, the condensation of β-enaminones with diethyl malonate can be efficiently catalyzed by bismuth chloride (BiCl₃) under microwave irradiation. nih.gov This method is advantageous due to the use of a non-toxic, inexpensive, and readily available catalyst, aligning with the principles of green chemistry. nih.gov The reactions are typically completed in minutes (5-13 minutes) with moderate to good yields (51–71%). nih.gov Similarly, 4-methoxy-1-methyl-2-quinolinone and its analogues have been synthesized using microwave-induced methods, highlighting the convenience and speed of this technology for preparing quinoline alkaloids. semanticscholar.org
Green Solvents and Catalysts: The use of hazardous solvents is a major concern in traditional chemical synthesis. To address this, researchers have explored the use of "green" solvents, such as ionic liquids. A green and efficient protocol has been developed for the synthesis of 7-chloro-4-phenoxyquinolines via a nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various phenols. nih.gov This reaction is performed under microwave irradiation using the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) as the solvent. nih.gov This method provides excellent yields (72-82%) in a very short reaction time (10 minutes). nih.gov The use of a non-toxic catalyst like bismuth chloride in the synthesis of 4-hydroxy-2-quinolones further exemplifies the shift towards more sustainable catalytic systems. nih.gov
Advanced Reagents and Flow Chemistry: The functionalization of the quinoline core can be achieved using advanced organometallic reagents. A library of functionalized 7-chloroquinolines has been prepared through magnesiation using mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl, where TMP is 2,2,6,6-tetramethylpiperidide). durham.ac.uk This method allows for the regioselective introduction of various functional groups at specific positions on the quinoline ring under mild conditions. durham.ac.uk Furthermore, this transformation can be performed using both batch and continuous flow conditions, the latter offering advantages in terms of scalability, safety, and process control. durham.ac.uk The use of mixed lithium-zinc reagents has also enabled the synthesis of halogenated and arylated quinoline derivatives. durham.ac.uk
Table 2: Overview of Advanced and Sustainable Synthetic Methods for Quinoline Derivatives
| Technique | Key Features | Example Application | Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Synthesis of 4-hydroxy-2-quinolone analogues | β-enaminones, diethyl malonate, BiCl₃, EtOH, MW irradiation | Fast (5-13 min), good yields (51-71%), green catalyst | nih.gov |
| Green Solvents | Use of environmentally benign solvents | Synthesis of 7-chloro-4-phenoxyquinolines | 4,7-dichloroquinoline, phenols, [bmim][PF₆], MW irradiation | High yields (72-82%), short reaction time (10 min), recyclable solvent | nih.gov |
| Advanced Reagents / Flow Chemistry | High selectivity, scalability | Functionalization of 7-chloroquinolines | TMPMgCl·LiCl, electrophiles; Batch or continuous flow | Mild conditions, regioselective, scalable | durham.ac.uk |
In Vitro Biological Activity Spectrum of 2 Chloro 7 Methylquinolin 4 Amine and Its Analogues
Antimalarial Activity Studies
The antimalarial potential of 4-aminoquinoline (B48711) derivatives is a subject of extensive research, with a focus on overcoming chloroquine (B1663885) resistance.
Efficacy Against Chloroquine-Sensitive Plasmodium falciparum Strains
Novel 4-aminoquinoline compounds have demonstrated significant potency against chloroquine-sensitive (CQ-S) strains of P. falciparum. For instance, a series of 4-aminoquinolines showed comparable or slightly higher potency than chloroquine and amodiaquine (B18356) against the 3D7 strain. nih.gov Another study reported that a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, exhibited strong activity against CQ-S parasites with a low nanomolar IC50 value. nih.gov Similarly, newly synthesized ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) were found to be as active or slightly more active than chloroquine against the sensitive NF54 strain. nih.gov
| Compound/Analogue | Strain | IC50 (nM) | Reference |
| 4-Aminoquinoline Analogues (1-4) | 3D7 | Comparable to Chloroquine | nih.gov |
| MG3 | CQ-S Strains | Mean: 20.9 (Range: 12-30) | nih.gov |
| ω-Aminoacyl/Alkyl Derivatives | NF54 | Equal or slightly more active than Chloroquine | nih.gov |
This table presents a summary of the in vitro antimalarial activity of various 4-aminoquinoline analogues against chloroquine-sensitive strains of P. falciparum.
Efficacy Against Chloroquine-Resistant Plasmodium falciparum Strains
A critical aspect of developing new antimalarials is their effectiveness against chloroquine-resistant (CQ-R) strains. Several analogues of 2-Chloro-7-methylquinolin-4-amine have shown promising results in this area. A series of five new 4-aminoquinolines displayed consistently higher activity than chloroquine against CQ-R strains (K1 and Dd2). nih.gov One compound, in particular, showed a remarkable IC50 of 7.5 nM against the highly resistant K14 strain. nih.gov The low resistance indexes for these compounds suggest a reduced potential for cross-resistance with chloroquine. nih.gov Similarly, the pyrrolizidinylmethyl derivative MG3 was highly active against CQ-R strains of P. falciparum. nih.govmdpi.com Furthermore, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine demonstrated a significantly lower decrease in activity against the multiresistant K1 strain compared to chloroquine. nih.gov Studies on other 4-aminoquinolines have also confirmed that while cross-resistance exists, certain derivatives remain therapeutically effective against infections resistant to chloroquine. nih.gov
| Compound/Analogue | Strain(s) | IC50 (nM) | Key Finding | Reference |
| 4-Aminoquinoline Analogues (1-5) | K1, Dd2 | Markedly superior to Chloroquine | Consistently higher activity than CQ. | nih.gov |
| Compound 4 | K14 | 7.5 | High potency against highly resistant strain. | nih.gov |
| MG3 | CQ-R Strains | Low nanomolar range | Excellent in vitro activity. | nih.govmdpi.com |
| ω-Aminoacyl/Alkyl Derivatives | K1 | Low nanomolar concentration | Activity decreased much less than CQ in resistant strain. | nih.gov |
This table summarizes the in vitro antimalarial activity of various 4-aminoquinoline analogues against chloroquine-resistant strains of P. falciparum.
Activity Against Other Plasmodium Species (P. vivax, P. berghei, P. yoelii)
The activity of these compounds extends beyond P. falciparum. The pyrrolizidinylmethyl derivative MG3 has shown activity against a panel of P. vivax field isolates. nih.govmdpi.com In vivo studies have also demonstrated the efficacy of 4-aminoquinoline analogues. For instance, a monoquinoline (MAQ) and a bisquinoline (BAQ) analogue were active in mice infected with P. berghei. nih.gov MAQ, in particular, caused a 95% reduction in parasitemia on day 5. plos.orgnih.gov Another study showed that a series of novel 4-N-methylaminoquinoline analogues exhibited significant inhibition against P. yoelii nigeriensis in mice. nih.gov The compound MG3 was also found to be orally active in mouse models of P. berghei, P. chabaudi, and P. yoelii. nih.gov
Antimycotic (Antifungal) Activity Investigations
Beyond their antimalarial properties, quinoline (B57606) derivatives have been investigated for their potential as antifungal agents.
Broad-Spectrum Antifungal Efficacy
Derivatives of 2-chloroquinoline (B121035) have been screened for their ability to inhibit the growth of various fungal strains. researchgate.net A series of 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, with several compounds showing minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the drug fluconazole. researchgate.net Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) also exhibited antifungal activity. mdpi.com
Activity Against Specific Fungal Pathogens
Research has identified the activity of these compounds against a range of specific fungal pathogens.
Aspergillus niger and Aspergillus flavus : Derivatives of 2-chloroquinoline have been tested against Aspergillus niger and Aspergillus flavus. researchgate.net
Monascus purpureus and Penicillium citrinum : The same study also included testing against Monascus purpureus and Penicillium citrinum. researchgate.net
Candida albicans : Several studies have investigated the efficacy of 7-chloroquinoline (B30040) derivatives against Candida albicans. researchgate.netmdpi.com
Aspergillus clavatus : While direct testing of this compound against Aspergillus clavatus is not specified in the provided context, the broad-spectrum activity of related compounds suggests potential efficacy.
| Fungal Pathogen | Compound Type | Activity Noted | Reference |
| Aspergillus niger | 2-Chloroquinoline derivatives | Inhibitory activity | researchgate.net |
| Aspergillus flavus | 2-Chloroquinoline derivatives | Inhibitory activity | researchgate.net |
| Monascus purpureus | 2-Chloroquinoline derivatives | Inhibitory activity | researchgate.net |
| Penicillium citrinum | 2-Chloroquinoline derivatives | Inhibitory activity | researchgate.net |
| Candida albicans | 7-Chloro-4-arylhydrazonequinolines, Hybrid molecules | MIC/MFC comparable to fluconazole | researchgate.netmdpi.com |
This table outlines the antifungal activity of 2-chloroquinoline derivatives against specific fungal pathogens.
Antibacterial Activity Assessments
The antibacterial potential of quinoline derivatives has been explored against a variety of pathogenic bacteria. These investigations assess the efficacy of these compounds in inhibiting the growth of both Gram-positive and Gram-negative strains.
Analogues of the core quinoline structure have demonstrated notable activity against several Gram-positive bacteria. In a study evaluating novel chloroquinoline derivatives, one compound, 2,7-dichloroquinoline-3-carbonitrile (B119050) (5), showed good activity against Staphylococcus aureus with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Another derivative, 7-chloro-2-methoxyquinoline-3-carbaldehyde (7), was effective against Streptococcus pyogenes, producing an inhibition zone of 11.00 ± 0.02 mm. researchgate.net
Further research into structurally novel C-2 amine-substituted quinoxaline-based analogues revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org Specifically, compounds designated 5m–5p displayed good to moderate antibacterial activity against S. aureus (MICs of 4–16 μg/mL) and MRSA (MICs of 8–32 μg/mL). nih.govrsc.org Compound 5p was identified as a particularly potent agent against S. aureus, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov Time-kill kinetic studies showed that at a concentration three times its MIC, compound 5p could directly kill MRSA cells. nih.govrsc.org Additionally, N-alkyl-2-quinolonopyrone analogues have been tested, with one compound (a t-Bu substituted derivative) emerging as a promising candidate for development against MRSA. nih.gov
Table 1: Efficacy of Quinoline Analogues against Gram-Positive Bacteria
| Compound/Analogue | Bacterial Strain | Measurement | Result | Reference |
|---|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile (5) | Staphylococcus aureus | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | Streptococcus pyogenes | Inhibition Zone | 11.00 ± 0.02 mm | researchgate.net |
| Quinoxaline Analogue 5p | Staphylococcus aureus | MIC | 4 µg/mL | nih.gov |
| Quinoxaline Analogue 5p | MRSA | MIC | 8-32 µg/mL | nih.govrsc.org |
| Quinoxaline Analogues 5m-5p | Staphylococcus aureus | MIC | 4-16 µg/mL | nih.govrsc.org |
The activity of these compounds extends to Gram-negative bacteria. Synthesized chloroquinoline analogues were tested against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Compounds 2,7-dichloroquinoline-3-carboxamide (6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) showed good activity against E. coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net Against P. aeruginosa, compound 2,7-dichloroquinoline-3-carbonitrile (5) demonstrated an inhibition zone of 11.00 ± 0.03 mm. researchgate.net
The quinoxaline-based analogues 5m–5p also exhibited efficacy against E. coli, with MIC values ranging from 4–32 μg/mL. nih.govrsc.org
Table 2: Efficacy of Quinoline Analogues against Gram-Negative Bacteria
| Compound/Analogue | Bacterial Strain | Measurement | Result | Reference |
|---|---|---|---|---|
| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | Inhibition Zone | 11.00 ± 0.04 mm | researchgate.net |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Escherichia coli | Inhibition Zone | 12.00 ± 0.00 mm | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Pseudomonas aeruginosa | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |
| Quinoxaline Analogues 5m-5p | Escherichia coli | MIC | 4-32 µg/mL | nih.govrsc.org |
Antiproliferative (Anticancer) Activity Profiling
Derivatives of the 7-chloroquinoline structure have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects across a range of human cancer cell lines.
A wide variety of 7-chloroquinoline analogues have shown significant antiproliferative activity. A series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated against eight human cancer cell lines. nih.goveatris.cz The results indicated that sulfonyl N-oxide derivatives (63–82) were generally more cytotoxic than their sulfanyl (B85325) (5–40) and sulfinyl (41–62) counterparts. nih.goveatris.cz The childhood T cell acute lymphoblastic leukemia (CCRF-CEM) cell line was particularly sensitive to these compounds, with some derivatives showing IC50 values in the sub-micromolar range (0.55–2.74 µM). nih.gov These compounds also showed activity against lung (A549), colorectal (HCT116), and osteosarcoma (U2OS) cell lines. nih.goveatris.cz
Similarly, novel 7-chloroquinolinehydrazones displayed potent cytotoxic activity against a large panel of 60 cancer cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer, with some compounds exhibiting submicromolar GI50 values. nih.gov
New 7-chloro-4-aminoquinoline-benzimidazole hybrids have also been synthesized and tested. mdpi.comresearchgate.net Compounds with an unsubstituted benzimidazole (B57391) ring (5d, 8d, and 12d) demonstrated strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM against cell lines including colon cancer (CaCo-2), breast cancer (MCF-7), and leukemia (CCRF-CEM, THP-1). mdpi.comresearchgate.net Compound 5d showed significant activity against lymphoma (HuT78: GI50 = 0.4 μM) and leukemia (THP1: GI50 = 0.6 μM) cells. mdpi.com
Furthermore, 2-substituted-4-amino-6-halogenquinolines with 2-arylvinyl substituents exhibited good to excellent antiproliferative activity against human lung cancer (H-460) and colon cancer (HT-29) cell lines. nih.gov One compound in this series (8e) was found to be a promising lead, with IC50 values of 0.03 μM against H-460 cells and 0.55 μM against HT-29 cells. nih.gov
Table 3: Antiproliferative Activity of Quinoline Analogues on Various Cancer Cell Lines
| Compound/Analogue Type | Cancer Cell Line | Measurement | Result | Reference |
|---|---|---|---|---|
| 7-chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM) | IC50 | 0.55–2.74 µM | nih.gov |
| 7-chloroquinolinehydrazones | 9 Tumor Types | GI50 | Submicromolar values | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Lymphoma (HuT78) | GI50 | 0.4 µM | mdpi.com |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Leukemia (THP1) | GI50 | 0.6 µM | mdpi.com |
| 2-substituted-4-amino-6-halogenquinoline (8e) | Lung Cancer (H-460) | IC50 | 0.03 µM | nih.gov |
| 2-substituted-4-amino-6-halogenquinoline (8e) | Colon Cancer (HT-29) | IC50 | 0.55 µM | nih.gov |
The mechanisms underlying the cytotoxic effects of these quinoline analogues involve the disruption of key cellular processes. Several studies have shown that these compounds can induce apoptosis (programmed cell death) and affect cell cycle progression.
For instance, at higher concentrations, certain 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and induced apoptosis in the CCRF-CEM leukemia cell line. nih.goveatris.cz Similarly, new 7-chloro-4-aminoquinoline-benzimidazole hybrids (5d and 12d) were found to induce apoptosis in HuT78 lymphoma cells after 24 hours of treatment, which was associated with the disruption of the mitochondrial membrane potential. mdpi.comresearchgate.net Compound 12d induced late apoptosis in a significant portion of the cell population. mdpi.com
The impact on cell viability has been directly measured. For example, a monoorganotin Schiff base compound demonstrated a potent cytotoxic effect against MCF-7 breast cancer cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment, leading to a reduction in cell viability. nih.gov
The effect on cell migration, a key process in cancer metastasis, has also been investigated for related compounds. While not a direct analogue, a study on phenylethanoid glycosides, which also exhibit anticancer properties, showed an ability to inhibit the migration of MCF-7 breast cancer cells. nih.gov One compound, acteoside, reduced the migration area by 25.36% after 48 hours, indicating an impairment of the cells' migratory capacity. nih.gov This highlights a potential mechanism of action for anticancer compounds that warrants investigation for quinoline derivatives as well.
Antiprotozoal Activity Evaluation (Excluding Malarial Parasites)
In addition to their antibacterial and anticancer properties, 7-chloroquinoline derivatives have been assessed for their efficacy against various protozoan parasites.
Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine were evaluated for their antiprotozoal activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. nih.gov The study found that their antitrypanosomal activities were moderate. nih.gov
In another study, a series of quinoline tripartite hybrids were tested against a panel of five protozoa. nih.gov One derivative, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea (6), proved to be the most active compound against all tested parasites, which included Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, Leishmania mexicana, and Trypanosoma cruzi. nih.gov This compound was reported to be 670 times more active than the standard drug metronidazole (B1676534) against G. intestinalis and as active as pentamidine (B1679287) against L. mexicana. nih.gov
Furthermore, 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were screened in vitro against the HM1:IMSS strain of E. histolytica. rsc.org Among the twenty-seven synthesized compounds, eleven showed promising anti-amoebic activity with IC50 values ranging from 0.41 to 1.80 μM, some of which were lower than that of metronidazole (IC50 1.80 μM). rsc.org
Table 4: Antiprotozoal Activity of 7-Chloroquinoline Analogues
| Compound/Analogue | Protozoan Parasite | Measurement | Result | Reference |
|---|---|---|---|---|
| N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea (6) | Giardia intestinalis | Activity Comparison | 670x more active than metronidazole | nih.gov |
| N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea (6) | Leishmania mexicana | Activity Comparison | As active as pentamidine | nih.gov |
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica | IC50 | 0.41 - 1.80 µM | rsc.org |
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | Trypanosoma brucei rhodesiense | Activity | Moderate | nih.gov |
Activity Against Leishmania donovani
The 7-chloroquinoline scaffold is a key feature in several compounds investigated for their antileishmanial properties. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge, with visceral leishmaniasis, caused by L. donovani and L. infantum, being the most severe form.
Derivatives of 7-chloro-4-aminoquinoline have shown considerable efficacy against various Leishmania species. For instance, the derivative 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) was highly effective against L. infantum, with a selectivity index of 154.6 for promastigotes and 137.6 for amastigotes. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of mitochondrial dysfunction. researchgate.net One study on a 7-chloro-4-quinolinylhydrazone derivative (compound 2a) noted an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential in L. amazonensis promastigotes. researchgate.net
Further modifications to the quinoline ring have yielded potent antileishmanial agents. A series of 2-substituted quinolines and styrylquinolines were evaluated, with the 7-aroylstyrylquinoline scaffold emerging as particularly promising. nih.gov One compound from this series, designated compound 35 , exhibited a 50% inhibitory concentration (IC₅₀) of 1.2 µM and a high selectivity index of 121.5, making it significantly more active in vitro than reference drugs like miltefosine (B1683995) and sitamaquine. nih.gov Quinoline derivatives in general have been identified as promising scaffolds for developing new, selective antileishmanial agents. nih.gov
Table 1: In Vitro Antileishmanial Activity of 7-Chloroquinoline Analogues
| Compound/Derivative Class | Leishmania Species | Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. infantum | Amastigote | - | 137.6 | nih.gov |
| 7-chloro-4-quinolinylhydrazone (Compound 2a) | L. amazonensis | Amastigote | 8.1 | - | researchgate.net |
| 7-aroylstyrylquinoline (Compound 35) | L. donovani | Amastigote | 1.2 | 121.5 | nih.gov |
Activity Against Intestinal and Urogenital Protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
The development of new therapeutic agents against intestinal and urogenital protozoa is crucial due to emerging resistance to standard treatments like metronidazole. frontiersin.orgresearchgate.net The 7-chloroquinoline core has been incorporated into hybrid molecules to explore new antiprotozoal activities.
In one study, a novel hybrid compound, 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline (compound 12), was synthesized by combining the 7-chloroquinoline structure with a nitroimidazole moiety, another class of antiparasitic agents. semanticscholar.org This compound demonstrated potent lethal activity against both Entamoeba histolytica and Giardia intestinalis. semanticscholar.org Its efficacy, particularly against these two parasites, was significantly higher than that of the standard drug, metronidazole. semanticscholar.org While many studies focus on nitroimidazoles or other heterocyclic compounds, this research highlights the potential of 7-chloroquinoline-based hybrids as a promising avenue for developing new treatments for giardiasis and amoebiasis. semanticscholar.orgnih.goviimmun.ru
Table 2: In Vitro Activity of a 7-Chloroquinoline Hybrid Molecule Against Intestinal Protozoa
| Compound | Parasite | IC₅₀ (µM) | Reference |
| Compound 12 | Entamoeba histolytica | ~1.0 | semanticscholar.org |
| Compound 12 | Giardia intestinalis | ~1.0 | semanticscholar.org |
| Metronidazole (Reference) | Entamoeba histolytica | >5.0 | semanticscholar.org |
| Metronidazole (Reference) | Giardia intestinalis | >5.0 | semanticscholar.org |
*Compound 12: 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline
Activity Against Kinetoplastid Parasites (Trypanosoma cruzi, Trypanosoma brucei rhodesiense)
The 4-amino-7-chloroquinoline scaffold has been identified as a promising template for designing new agents against Chagas disease, caused by Trypanosoma cruzi. minciencias.gov.co A screening of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives demonstrated significant selectivity against the parasite. One derivative, in particular, showed the best selectivity index (SI=12.73) against intracellular amastigotes, the clinically relevant form of the parasite. minciencias.gov.co
Similarly, novel quinoline derivatives have shown high activity against African trypanosomes. In a study of N-(2-phenylquinolin-7-yl)benzamides and related compounds, all were highly active in vitro against T. brucei, with EC₅₀ values of ≤0.25 µM. nih.gov Several of these quinolines were also more effective than the reference drug benznidazole (B1666585) against T. cruzi amastigotes, with EC₅₀ values as low as 0.1 µM. nih.gov These findings underscore the versatility of the quinoline core in designing broad-spectrum antitrypanosomal agents.
Table 3: In Vitro Activity of Quinolines Against Kinetoplastid Parasites
| Compound/Derivative Class | Parasite | Form | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-chloro-4-amino(oxy)quinoline (Derivative 7) | T. cruzi | Amastigote | - | 12.73 | minciencias.gov.co |
| N-(2-phenylquinolin-7-yl)benzamide (DB2186) | T. cruzi | Amastigote | 0.8 | >12 | nih.gov |
| N-(2-phenylquinolin-7-yl)benzamide (DB2217) | T. brucei | Bloodstream | 0.016 | 5455 | nih.gov |
Emerging Biological Activities and Potential Applications (e.g., Antiviral, Dopaminergic)
Beyond its antiparasitic properties, the 7-chloroquinoline scaffold is a component of molecules with a diverse range of other potential therapeutic applications, including antiviral and anticancer activities. mdpi.comnih.gov
Research into 7-chloro-4-aminoquinoline derivatives has revealed promising antiviral effects. nih.gov A series of these compounds, developed from N¹-(7-chloroquinolin-4-yl)butane-1,4-diamine, were tested in vitro against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov One derivative containing an N-mesityl thiourea (B124793) group showed significant activity against both viruses, suggesting a potential for developing dual-action agents for co-infections. nih.gov The quinoline moiety is a known component in various compounds with antiviral properties. future-science.com
The anticancer potential of 7-chloroquinoline derivatives is also an area of active investigation. 7-Chloroquinolinehydrazones have demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines, including leukemia, lung, colon, and breast cancers, with some compounds showing GI₅₀ (50% growth inhibition) values in the submicromolar range. nih.gov Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and shown to effectively suppress cell cycle progression and induce apoptosis in leukemia and lymphoma cells. mdpi.com
Additionally, some quinoline-based structures have been explored for their effects on the central nervous system. A series of 2-substituted octahydrobenzo[f]quinolines , which are structurally distinct from the 4-aminoquinoline series but share the quinoline core, were synthesized and assayed for dopamine (B1211576) agonist activity, suggesting that the broader quinoline scaffold can be adapted for neurological targets. nih.gov
Structure Activity Relationship Sar Elucidation for 2 Chloro 7 Methylquinolin 4 Amine Derivatives
Correlation Between Molecular Structure and Potency Across Biological Targets
The biological activity of 2-chloro-7-methylquinolin-4-amine derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring and the 4-amino side chain. Research has demonstrated that subtle modifications can lead to significant variations in potency against a range of biological targets, including cancer cells and parasitic protozoa.
In the realm of oncology, derivatives of 7-chloroquinoline (B30040) have shown considerable promise. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, revealing a strong correlation between their chemical structure and antiproliferative activity.
For instance, a series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and tested for their in vitro cytotoxicity against four human cancer cell lines. researchgate.net Compounds bearing a 2-hydroxyphenyl, pyridinyl, 5-nitrofuran-2-yl, or 5-nitrothiophen-2-yl group as the aryl substituent displayed notable activity, suggesting that these particular moieties enhance the anticancer potential of the 7-chloroquinoline scaffold. researchgate.net
Further studies on 4-aminoquinoline (B48711) derivatives against human breast cancer cell lines, MCF7 and MDA-MB-468, highlighted the importance of the substituent at the 7-position and the nature of the amino side chain. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound, particularly against MDA-MB-468 cells. nih.gov In another case, the introduction of a piperazine (B1678402) ring at the 4-position of the 7-chloroquinoline core, coupled with various N-substituted amino-ethanone moieties, yielded compounds with significant cytotoxicity against MCF-7 and PC3 (prostate cancer) cell lines. nih.gov The derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone exhibited the highest potency against both cell lines. nih.gov
Hybrid molecules incorporating the 7-chloro-4-aminoquinoline scaffold have also been explored. For example, hybrids with benzimidazole (B57391) showed strong cytotoxic activity against leukemia and lymphoma cells, with GI50 values ranging from 0.4 to 8 µM. mdpi.com Similarly, 7-chloroquinolinehydrazones have demonstrated submicromolar GI50 values across a wide panel of cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer. nih.gov
Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |
|---|---|---|---|
| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amines | Various human cancer cell lines | Good activity with specific aryl groups | researchgate.net |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast cancer) | GI50 = 8.73 µM | nih.gov |
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (breast cancer), PC3 (prostate cancer) | IC50 = 6.502 µM (MCF-7), 11.751 µM (PC3) | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and lymphoma cells | GI50 = 0.4 - 8 µM | mdpi.com |
| 7-Chloroquinolinehydrazones | Leukemia (SR) | GI50 up to 120 nM | nih.gov |
| Chloroquinoline-benzenesulfonamide hybrids | Lung, HeLa, Colorectal, Breast cancer | Active, comparable to reference drug | nih.gov |
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. Derivatives of 7-chloro-4-aminoquinoline have been extensively studied for their activity against Plasmodium falciparum, the deadliest species of malaria parasite.
Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have demonstrated promising antiplasmodial activities. nih.gov Some of these compounds were as active or slightly more active than chloroquine against the sensitive NF54 strain of P. falciparum. nih.gov Furthermore, new 4-aminoquinolines with a biphenyl (B1667301) moiety have shown high in vitro potency in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov
Hybrid molecules have also proven effective. For instance, quinoline-trioxolane hybrids are active in the low nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov Similarly, quinolinotriazole hybrids, synthesized via "click" chemistry, have shown high antimalarial activity with IC50 values in the range of 1.72–8.66 µM and low cytotoxicity. scielo.br
Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain(s) | Potency (IC50) | Reference |
|---|---|---|---|
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | NF54 (sensitive), K1 (resistant) | Low nanomolar concentration | nih.gov |
| 4-Aminoquinolines with a biphenyl moiety | 3D7 (sensitive), Dd2, K1 (resistant) | Low nanomolar range | nih.gov |
| Quinoline-trioxolane hybrids | Sensitive and resistant strains | Low nanomolar range | nih.gov |
| Quinolinotriazole hybrids | W2 (resistant) | 1.72–8.66 µM | scielo.br |
| N1-(7-chloroquinolin-4-yl) butane-1,4-diamine derivatives | 3D7 (sensitive), Dd2 (resistant) | Promising antimalarial effects | malariaworld.org |
Identification of Critical Pharmacophores for Specific Activities
The diverse biological activities of this compound derivatives are underpinned by specific pharmacophoric features that govern their interaction with biological targets.
For antimalarial activity, the 4-aminoquinoline nucleus is a well-established pharmacophore. mdpi.com This core structure is crucial for the drug's accumulation in the acidic food vacuole of the parasite and subsequent interference with heme detoxification. mdpi.com The presence of a chlorine atom at the 7-position of the quinoline ring is a critical determinant of antiplasmodial activity. ird.fr The basic side chain attached to the 4-amino group also plays a vital role, influencing the physicochemical properties of the molecule and its ability to accumulate in the parasite. scielo.br Computational studies on a potent 4-aminoquinoline with a biphenyl moiety indicated that the highest occupied molecular orbital (HOMO) is located on the biphenyl group, which may contribute to a unique mode of binding to heme and explain its high antiplasmodial activity. nih.gov
Rationalizing Differential Activity Against Resistant Strains
A significant challenge in chemotherapy is the emergence of drug-resistant strains. The design of novel derivatives of this compound has been a key strategy to overcome these resistance mechanisms.
In malaria, chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the parasite's food vacuole. Many newer 4-aminoquinoline derivatives exhibit potent activity against chloroquine-resistant strains. This is often attributed to structural modifications that either circumvent the resistance mechanism or introduce new mechanisms of action. For example, the introduction of bulky side chains can sterically hinder the interaction of the drug with the mutated transporter. The low resistance indices observed for some novel 4-aminoquinolines suggest a reduced potential for cross-resistance with chloroquine. nih.gov The activity of some new ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine was found to be much less decreased in a resistant P. falciparum strain compared to chloroquine, indicating their ability to overcome resistance. nih.gov
In cancer, multidrug resistance is a major obstacle to successful treatment. The development of quinoline-based compounds that are effective against resistant cancer cells is an active area of research. For instance, the synthesis of quinazoline-based pyrimidodiazepines was aimed at overcoming cancer cell resistance. rsc.org COMPARE analysis suggested that one of the synthesized compounds may have a mechanism of action involving DNA binding, which could be different from that of standard chemotherapeutic agents, thus potentially circumventing resistance. rsc.org
Influence of Stereochemistry and Conformational Features on Activity
The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformational flexibility, can have a profound impact on its biological activity. While extensive research on the stereochemistry of this compound derivatives is not widely reported, studies on related compounds underscore its importance.
For example, a study on quinolizidinyl derivatives of 7-chloro-4-aminoquinoline highlighted the presence of a chiral structure in a potent antimalarial analog, AM-1. mdpi.com The synthesis of this compound could be achieved starting from a natural alkaloid, L-lupinine, or through a more complex enantioselective synthesis. mdpi.com This implies that a specific stereoisomer may be responsible for the observed high efficacy. To avoid the complexities of chiral synthesis, newer analogs were designed where the linking position of the bulky, basic, and lipophilic head was modified to prevent chirality, while still retaining potent antimalarial activity. mdpi.com
Molecular Mechanisms of Action of 2 Chloro 7 Methylquinolin 4 Amine and Its Analogues
Interaction with Key Enzymatic Targets
The quinoline (B57606) scaffold is a prominent feature in numerous compounds that exhibit inhibitory effects on a range of enzymes critical for cellular function and pathogen viability.
DNA-Interacting Enzymes (e.g., DNA Gyrase, Type IV Topoisomerase)
Quinolone compounds have a well-established history of targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. sapub.orgscispace.combldpharm.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. The inhibitory action of quinolones typically involves the formation of a stable ternary complex with the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. scispace.comresearchgate.net For instance, norfloxacin, a model quinolone, transforms Escherichia coli topoisomerase IV into a toxic adduct on DNA rather than merely inhibiting its enzymatic activity. scispace.comresearchgate.net This leads to DNA damage and the induction of the SOS repair pathway. scispace.comresearchgate.net
While direct studies on 2-Chloro-7-methylquinolin-4-amine are limited, research on related quinoline derivatives suggests a similar mode of action. For example, a series of 7-chloroquinoline (B30040) derivatives were synthesized and evaluated for their antibacterial activity, with molecular docking studies indicating their binding potential to E. coli DNA gyrase B. researchgate.net Specifically, compounds such as 7-chloro-2-methoxyquinoline-3-carbaldehyde and 2,7-dichloroquinoline-3-carboxamide have shown favorable binding affinities in silico. researchgate.net Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB). bldpharm.com
| Compound/Analogue | Target Enzyme | Observed/Predicted Effect | Reference |
| Quinolones (general) | DNA gyrase, Topoisomerase IV | Inhibition, formation of toxic enzyme-DNA adducts | sapub.orgscispace.combldpharm.com |
| Norfloxacin | E. coli Topoisomerase IV | Formation of a poisonous adduct on DNA, induction of DNA damage | scispace.comresearchgate.net |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | E. coli DNA gyrase B | Favorable binding affinity in silico | researchgate.net |
| 2,7-dichloroquinoline-3-carboxamide | E. coli DNA gyrase B | Favorable binding affinity in silico | researchgate.net |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus DNA gyrase B | Inhibition | bldpharm.com |
Metabolic Enzymes (e.g., Cytochrome P450, DT-Diaphorase (NQO1))
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including many therapeutic agents. mdpi.comnih.govmdpi.com The interaction of quinoline-based compounds with CYP enzymes can significantly influence their pharmacokinetic profiles and potential for drug-drug interactions. mdpi.com Studies on quinoline carboxamide analogs have demonstrated that their binding mode to CYP3A4, a major human drug-metabolizing enzyme, can affect their metabolic stability. mdpi.com
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is another important metabolic enzyme. It catalyzes the two-electron reduction of quinones, a process that is generally considered a detoxification pathway as it prevents the formation of reactive semiquinone radicals that can lead to oxidative stress. nih.gov However, the inhibition of NQO1 is being explored as a therapeutic strategy in certain cancers where the enzyme is overexpressed. nih.gov A series of indolequinones have been developed as mechanism-based inhibitors of NQO1, although for some of these compounds, their growth inhibitory activity in cancer cells appears to be independent of NQO1 inhibition, suggesting the involvement of other cellular targets. nih.gov
Enzymes Involved in Pathogen Biology (e.g., Penicillin Binding Protein (PBP2a), PfDHFR, MurD Ligase)
The quinoline scaffold is a key component of many antimalarial drugs. mdpi.com One of the historical targets for antimalarials is Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for the synthesis of folic acid, which is required for DNA synthesis. researchgate.net While resistance to classical PfDHFR inhibitors like pyrimethamine (B1678524) is widespread, efforts are ongoing to develop new inhibitors that are effective against resistant strains. researchgate.net Fragment-based drug design strategies have been employed to create novel PfDHFR inhibitors with improved properties. researchgate.net The antiplasmodial activity of 4-aminoquinolines is also attributed to their ability to interfere with heme detoxification in the parasite by inhibiting the formation of β-hematin. mdpi.com
In the realm of antibacterial agents, penicillin-binding protein 2a (PBP2a) is a critical enzyme in methicillin-resistant Staphylococcus aureus (MRSA), conferring resistance to β-lactam antibiotics. nih.govnih.govdurham.ac.ukresearchgate.net The search for novel PBP2a inhibitors is an active area of research, and various heterocyclic compounds, including 4-(3H)-quinazolinones, have been investigated for this purpose. nih.gov
Kinase Inhibition (e.g., PI3K)
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. researchgate.netchemicalbook.com Consequently, inhibitors of this pathway are of significant interest as potential anticancer agents. Several quinoline and quinazoline (B50416) derivatives have been identified as potent PI3K inhibitors. chemicalbook.com For instance, a series of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines were designed and synthesized as novel PI3K/mTOR dual inhibitors, with some compounds exhibiting high potency. chemicalbook.com
Interference with Cellular Signaling Pathways (e.g., MAPK/ERK Pathway, Oxidative Stress Responses)
Analogues of this compound have been shown to modulate cellular signaling pathways, particularly those related to oxidative stress. A study on 7-chloro-4-(phenylselanyl) quinoline demonstrated its ability to combat oxidative damage in aged rats by restoring redox homeostasis in various tissues. This suggests that quinoline derivatives can influence cellular responses to oxidative stress. The antioxidant properties of these compounds may be linked to their ability to modulate the activity of key antioxidant enzymes and non-protein thiols.
Induction of Apoptosis and Cell Cycle Modulation
A significant mechanism through which quinoline analogues exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govmdpi.com Several studies have shown that 7-chloroquinoline derivatives can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cells from progressing through the division cycle. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to effectively suppress cell cycle progression in leukemia and lymphoma cells. This cell cycle arrest is often accompanied by the induction of apoptosis, as evidenced by DNA fragmentation and changes in mitochondrial membrane potential.
Similarly, a synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, an analogue, was shown to promote G2/M arrest and induce apoptosis in colorectal adenocarcinoma cells through a mitochondrial-dependent pathway. The induction of apoptosis by these compounds often involves the modulation of pro- and anti-apoptotic proteins.
| Analogue | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT-78 (T-cell lymphoma), THP-1 (acute monocytic leukemia) | SubG0/G1 arrest, G2/M arrest | Induction of apoptosis, disruption of mitochondrial membrane potential | |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one | CT-26 (murine colorectal adenocarcinoma) | G2/M arrest | Induction of apoptosis via mitochondrial-dependent pathway | |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (human acute lymphoblastic leukemia) | Accumulation in G0/G1 phase | Induction of apoptosis | nih.gov |
Inhibition of Essential Biological Processes (e.g., Hemozoin Formation)
A primary molecular mechanism of action for this compound and its analogues is the disruption of essential biological processes within the malaria parasite, most notably the inhibition of hemozoin formation. The parasite, Plasmodium falciparum, digests large quantities of hemoglobin within its acidic digestive vacuole during its intraerythrocytic stage. This process releases toxic-free heme (ferriprotoporphyrin IX), which, if left unchecked, would lead to oxidative damage and parasite death. To neutralize this threat, the parasite polymerizes the free heme into an inert, crystalline substance known as hemozoin, or "malaria pigment."
Quinoline-based antimalarial compounds, including the 4-aminoquinoline (B48711) class to which this compound belongs, are weak bases. This property allows them to accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole. Once concentrated, these compounds are believed to interfere with hemozoin formation through several proposed, non-mutually exclusive mechanisms.
One major hypothesis is that the quinoline derivative binds to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. This complex is toxic to the parasite and disrupts membrane function, ultimately leading to cell lysis. Another proposed mechanism is that the quinoline compound caps (B75204) the surface of the growing hemozoin crystal, physically obstructing the addition of further heme units and halting the detoxification process.
Research into the structure-activity relationships of 4-aminoquinolines has revealed that specific chemical moieties are critical for their ability to inhibit hemozoin formation. The presence of a chlorine atom at the 7-position of the quinoline ring is a crucial determinant of this inhibitory activity. nih.gov The 4-aminoquinoline nucleus itself is primarily responsible for the strong affinity and complexation with heme. nih.gov It is this combination of features that underlies the antimalarial efficacy of many compounds in this class.
The inhibitory potency of various 4-aminoquinoline analogues against β-hematin (the synthetic equivalent of hemozoin) formation has been investigated in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a compound required to inhibit 50% of β-hematin synthesis. The following table presents a selection of research findings on the β-hematin inhibitory activity of various quinoline derivatives, illustrating the impact of different substituents on their efficacy.
| Compound | Substituents | β-Hematin Inhibition IC50 (mM) | Reference |
|---|---|---|---|
| Chloroquine (B1663885) | 7-Cl | 1.13 | nih.gov |
| Mefloquine | 2,8-bis(trifluoromethyl) | 1.79 | nih.gov |
| (S)-Methyl-(7-chloroquinolin-4-ylthio)acetamido(phenyl)acetate | - | >50% inhibition at 0.1 mg/mL | researchgate.net |
| (S)-Methyl-2-(2-(7-chloroquinolin-4-ylthio)acetamido)-3-methylbutanoate | - | >50% inhibition at 0.1 mg/mL | researchgate.net |
| 7-chloroquinolin-4-amine (B103981) | 7-Cl | Variable, enhanced relative to Chloroquine | nih.gov |
Computational and in Silico Investigations of 2 Chloro 7 Methylquinolin 4 Amine
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-aminoquinoline (B48711) derivatives, this has been instrumental in elucidating potential mechanisms of action against various biological targets.
Docking studies on analogs of 2-Chloro-7-methylquinolin-4-amine have revealed key binding modes with several important protein targets.
PBP2a (Penicillin-Binding Protein 2a): In the context of MRSA (Methicillin-resistant Staphylococcus aureus), 4-aminoquinoline derivatives have been docked into the PBP2a binding site (PDB: 4DK1). Studies on compounds like 7-chlorophenylquinolinamine show binding stabilized by hydrophobic interactions with residues such as ALA601 and ILE614. Additionally, hydrogen bonding with GLN521 and specific halogen contacts with TYR519 and THR399 are crucial for its inhibitory action mdpi.com.
PI3K (Phosphatidylinositol 3-kinase): The PI3Kα kinase domain is a target for anticancer agents. Docking studies of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, which share the quinoline (B57606) core, have been performed against PI3Kα (PDB ID: 2RD0). These studies help determine the structural basis of the PI3Kα/ligand interaction and predict the potential for antiproliferative activity nih.gov.
NQO1 (NAD(P)H Quinone Dehydrogenase 1): Hybrid molecules combining 1,4-naphthoquinone with quinoline moieties have been examined as substrates for the NQO1 enzyme. Molecular docking is used to investigate the interaction between these compounds and the NQO1 protein, with the arrangement of the quinone moiety in the active site being a critical factor for enzymatic conversion unipi.it.
PfDHFR (Plasmodium falciparum Dihydrofolate Reductase): While direct docking studies of this compound with PfDHFR are not extensively documented, related 4-aminoquinoline derivatives have been studied against Plasmodium falciparum targets. For instance, molecular docking analysis of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives identified P. falciparum lactate dehydrogenase (PfLDH) as a plausible molecular target, with binding energy correlating with inhibitory effects nih.gov.
| Target Protein | PDB Code | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| PBP2a | 4DK1 | ALA601, ILE614 | Hydrophobic | mdpi.com |
| PBP2a | 4DK1 | GLN521 | Hydrogen Bonding | mdpi.com |
| PBP2a | 4DK1 | TYR519, THR399 | Halogen Contacts | mdpi.com |
| PI3Kα | 2RD0 | Not Specified | Binding to kinase domain | nih.gov |
| NQO1 | Not Specified | Active site binding | Enzymatic conversion | unipi.it |
| PfLDH | Not Specified | Active site binding | High binding energy | nih.gov |
In silico findings are frequently correlated with in vitro and in vivo data to validate computational models. For 4-aminoquinoline derivatives, a strong correlation has been observed between docking results and biological activity. For example, the potent inhibition of MRSA by 6-chlorocyclopentaquinolinamine (MIC = 0.125 mM) was explained by its optimal docking parameters and additional π-alkyl interactions within the PBP2a binding site mdpi.com. Similarly, studies of 4-aminoquinoline derivatives against P. berghei in mice showed potent antimalarial activity, with ED50 values as low as 1.431 mg/kg, supporting the potential identified through computational screening mdpi.com. The docking scores of novel 4-anilinoquinazoline derivatives against DNA gyrase also correlated well with their observed antibacterial activity against E. coli nih.gov.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. For 4-aminoquinoline scaffolds, pharmacophore models have been developed to screen for new and potent antimalarial compounds nih.gov. By using a known active compound as a reference, a 3D query is created that represents the key features for receptor binding. This model is then used to screen large chemical databases to identify novel ligands that match the pharmacophore and are therefore likely to be active nih.govresearchgate.net. This approach has been successfully used to identify promising 4-anilinoquinoline hits active against chloroquine-resistant P. falciparum strains nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 7-chloro-4-aminoquinolines and related 2-chloroquinoline (B121035) derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for antimalarial and antitubercular activities nih.gov.
These models use molecular descriptors to correlate chemical structure with activity. Statistically significant models, developed using techniques like multiple linear regression (MLR) coupled with genetic algorithms (GA), have shown high predictive ability nih.gov. For instance, a QSAR analysis of side-chain modified 4-amino-7-chloroquinolines against resistant P. falciparum strains yielded models with high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), indicating their robustness nih.gov. The contour maps generated from these models help identify which structural features are favorable or unfavorable for biological activity, guiding the design of more potent analogs .
| Compound Series | Target | QSAR Model Type | Key Findings | Source |
|---|---|---|---|---|
| 2-Chloroquinoline derivatives | M. tuberculosis H37Rv | 3D-QSAR (CoMFA, CoMSIA) | Identified structural features relevant to antitubercular activity. | |
| 7-Chloro-4-aminoquinolines | P. falciparum (resistant strain Dd2) | 2D-QSAR (GA-MLR) | Developed a predictive model with r²=0.9188 and q²=0.8349. | nih.gov |
| 7-Chloro-4-aminoquinolines | P. falciparum (sensitive strain HB3) | 2D-QSAR (SW-MLR) | Developed a predictive model with r²=0.9024 and q²=0.8089. | nih.gov |
| 7-Chloro-4-quinolinyl-hydrazones | M. tuberculosis | HQSAR | Generated robust models for amino and imino tautomers (q²=0.77, r²=0.98 for imino). |
Advanced Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This technique has been applied to quinoline derivatives to explore biomolecular stability and validate docking results. MD simulations of quinoline derivatives with target proteins, such as the main protease (Mpro) of SARS-CoV-2, have been used to analyze conformational stability, residue flexibility, and binding free energy. These studies confirm the stability of the ligand-protein complex, with analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) indicating minimal structural changes and stable binding over the simulation period.
Analysis of Intermolecular and Intramolecular Interactions
The crystal structure of molecules like this compound is stabilized by a network of intermolecular and intramolecular interactions. Analysis of crystal structures of substituted 2-chloroquinoline derivatives reveals the significant role of the chlorine atom in forming specific contacts that guide the supramolecular assembly in the solid state.
Key interactions observed in these structures include:
Cl…Cl Interactions: These halogen-halogen contacts show distinct directional preferences, leading to different packing motifs in the crystal structures.
Hydrogen Bonding: In derivatives containing hydroxyl or other suitable groups, classical hydrogen bonds (e.g., O-H…N) can form, often leading to the creation of molecular dimers.
π-π Stacking: Interactions between the aromatic quinoline rings are also a common feature, further stabilizing the crystal packing.
The analysis of a closely related compound, 2-Chloro-(7-methylquinolin-3-yl) methanol, confirms the presence of intermolecular Cl…Cl interactions as well as O-H…N and C-H…O hydrogen bonds, which dictate the molecular arrangement in the solid state.
Future Research Directions and Translational Perspectives for 2 Chloro 7 Methylquinolin 4 Amine
Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Target Specificity
A primary focus of future research will be the rational design and synthesis of novel analogues of 2-Chloro-7-methylquinolin-4-amine to improve biological activity and selectivity. The quinoline (B57606) core offers multiple positions for functionalization, allowing for fine-tuning of its pharmacological properties. nih.gov
Strategic modifications can be guided by structure-activity relationship (SAR) studies, which explore how the position and characteristics of different substituents influence biological activity. nih.gov For instance, research on related quinoline derivatives has shown that introducing a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position can enhance antiproliferative action. nih.gov Similarly, the synthesis of hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus with other pharmacologically active fragments, such as 2-pyrazolines, has yielded compounds with significant cytostatic activity. nih.gov One study created twenty-four such hybrid analogues, with five compounds demonstrating GI50 values between 0.05 and 0.95 µM against a panel of human cancer cell lines. nih.gov
Future synthetic strategies could employ both classical and modern methods. Well-established routes like the Skraup, Knorr, and Friedlander syntheses provide reliable access to the basic quinoline skeleton. researchgate.neteurekaselect.com More advanced techniques, such as metal nanoparticle-catalyzed reactions or the use of mixed lithium-magnesium reagents, can offer improved yields and milder reaction conditions for creating a diverse library of functionalized quinolines. nih.govdurham.ac.uk A scaffold hopping approach, where the quinoline core is replaced by a bioisosteric scaffold like quinazoline (B50416), could also lead to the discovery of compounds with improved properties, such as reduced cytotoxicity while maintaining potent activity. nih.gov
An example of targeted analogue design involved the synthesis of 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives as potential inhibitors of the VEGFR-II signaling pathway, a valuable target in cancer therapy. nih.gov The most potent of these compounds, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, showed an IC50 value of 6.502 μM against the MCF-7 breast cancer cell line. nih.gov This highlights a clear strategy for future work: designing analogues of this compound that specifically target validated biological pathways implicated in disease.
Table 1: Examples of Synthesized Quinoline Analogues and Their Activities
| Compound/Derivative Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | VEGFR-II Inhibition, Anticancer | Compound 4q showed an IC50 of 6.502 µM against MCF-7 cells and 1.38 µM against VEGFR-II. nih.gov | nih.gov |
| Hybrid 7-chloro-4-aminoquinoline-2-pyrazoline analogues | Antiproliferative | Compounds 25, 30, 31, 36, and 37 showed GI50 values from 0.05 to 0.95 µM against 58 human cancer cell lines. nih.gov | nih.gov |
| 4-Flexible Amino-2-Arylethenyl-quinoline derivatives | Multi-target agents for Alzheimer's Disease | Compounds with a three-carbon atom linker showed better Aβ aggregation inhibition. nih.gov | nih.gov |
| Quinoline-imidazole hybrids | Antimalarial | Active against chloroquine-sensitive strains with IC50 values in the range of 1.0–3.8 µM. nih.gov | nih.gov |
Exploration of Multi-Targeting Strategies
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple pathological factors, making a multi-target approach a highly attractive therapeutic strategy. nih.gov The quinoline scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Future research should focus on designing derivatives of this compound that can modulate several disease-related targets simultaneously.
This can be achieved by creating hybrid molecules that combine the quinoline core with other pharmacophores known to interact with different targets. nih.gov For example, linking the quinoline and 1,2,3-triazole moieties has produced compounds with specific and enhanced anti-tubercular activity. researchgate.net In the context of Alzheimer's disease, a series of 4-flexible amino-2-arylethenylquinoline derivatives were synthesized to act as multifunctional agents, exhibiting both inhibition of Aβ aggregation and potent antioxidant activity. nih.gov These compounds were also found to be selective metal chelators, particularly for Cu2+, which is implicated in the disease's pathology. nih.gov
The design of such MTDLs requires a deep understanding of the pathophysiology of the target disease. By identifying key contributing factors, researchers can rationally design single molecules capable of intervening at multiple points in the disease cascade. This approach can lead to improved therapeutic efficacy and potentially reduce the likelihood of drug resistance.
Integration of Omics Data in Mechanistic Studies
To fully understand the therapeutic potential and mechanism of action of this compound and its future analogues, the integration of "omics" technologies is essential. Transcriptomics, proteomics, and metabolomics can provide a global, unbiased view of the cellular response to a compound, revealing novel targets and pathways.
For instance, transcriptomic analysis has been used to elucidate the antifungal mechanism of phenylboronic acid derivatives, revealing their impact on the cell wall, oxidative stress, and energy metabolism in pathogens. researchgate.net A similar approach could be applied to quinoline derivatives. By treating relevant cell lines or model organisms with a novel analogue and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics), researchers can formulate hypotheses about its mechanism of action. These hypotheses can then be validated through targeted biochemical and cellular assays.
One study on quinoline-based topoisomerase 1 (Top1) inhibitors successfully used mechanistic studies to validate their mode of action. nih.govresearchgate.net They demonstrated that their lead compound traps Top1-DNA cleavage complexes both in vitro and in living cells and identified a specific amino acid (Asn722) in the Top1 protein crucial for the interaction. nih.govresearchgate.net This level of mechanistic detail is critical for advancing a compound toward clinical development and can be greatly accelerated by the initial unbiased insights provided by omics data.
Development of Advanced Methodologies for Activity Profiling
Translational success depends on robust and sophisticated methods for profiling the activity and metabolic fate of new compounds. Future work on this compound analogues will require the development and application of advanced analytical and screening methodologies.
For pharmacokinetic studies, highly sensitive methods are needed to monitor the compound and its metabolites in biological matrices. A precedent for this is the development of a Solid Phase Extraction/High-Performance Liquid Chromatography/Diode Array Detector (SPE/HPLC/DAD) method for quantifying new antileishmanial 2-substituted quinolines in rat plasma. researchgate.net This allowed for the in vivo monitoring of the parent compounds and the identification of their hydroxylated metabolites. researchgate.net
For activity profiling, high-throughput screening assays are crucial for evaluating large libraries of synthesized analogues. Beyond primary screening, more complex assays are needed to characterize the biological effects of lead compounds. For example, in the development of antibacterial quinoline-2-one derivatives, researchers not only determined the minimum inhibitory concentrations (MIC) against multidrug-resistant bacteria but also assessed their ability to inhibit biofilm formation. nih.gov One lead compound significantly reduced biofilm development in MRSA by 79% at a sub-MIC concentration, suggesting a valuable secondary activity. nih.gov Such detailed profiling provides a more complete picture of a compound's therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-7-methylquinolin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, in related chloro-quinoline derivatives, key steps include:
- Reagent selection : Use of triethylamine as a base and methanesulfonyl chloride for activation (e.g., in forming methanesulfonate intermediates) .
- Solvent systems : Reactions are conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen to prevent moisture interference .
- Purification : Recrystallization (e.g., in ethyl acetate) or column chromatography (using silica gel with ethyl acetate/hexane gradients) achieves >95% purity .
- Yield optimization : Lower temperatures (0°C) during reagent addition reduce side reactions, improving yields (e.g., 59% for intermediate 3a in ) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm substituent positions and ring structure (e.g., quinoline protons at δ 8.2–6.8 ppm in related compounds) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClN has a theoretical mass of 192.0454) .
- HPLC : Purity assessment (e.g., 97% purity achieved via gradient elution) .
- IR spectroscopy : Identifies functional groups like N-H stretches (~3400 cm) and C-Cl bonds (~750 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) .
- Stability : Sensitive to light and humidity; store under inert gas (N) at -20°C. Stability in acidic/basic conditions varies—preliminary pH-dependent degradation studies are recommended .
Advanced Research Questions
Q. How does the substitution pattern (chloro, methyl, amino) influence the biological activity of this compound compared to analogs?
- Antimicrobial activity : The chloro group enhances membrane penetration, while the methyl group at C2 reduces steric hindrance, improving target binding (e.g., compared to 8-methoxy derivatives in ) .
- Anticancer potential : Amino groups at C4 enable hydrogen bonding with enzymes (e.g., topoisomerase inhibition in quinoline derivatives) .
- Comparative data : A study of structurally similar compounds (e.g., 7-chloro-N-cyclopentylquinolin-4-amine) shows that methyl substitution at C2 increases selectivity for bacterial vs. mammalian cells .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) significantly affect results. Standardize protocols using CLSI guidelines .
- Purity considerations : Impurities >3% (e.g., unreacted intermediates) may skew bioactivity; validate via HPLC and NMR before testing .
- Dose-response curves : Replicate studies with varying concentrations (e.g., 0.1–100 µM) to confirm IC consistency .
Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?
- Core disconnections : Target the quinoline ring via Friedländer synthesis or Skraup reaction, followed by functionalization at C4 (amination) and C7 (chlorination) .
- Modular approaches : Introduce diversity at C2 (methyl group) using alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substituents) .
- Case study : demonstrates introducing trifluoromethyl or phenoxy groups at C7/C6 positions to enhance antibacterial potency .
Q. What computational methods support the structure-activity relationship (SAR) analysis of this compound?
- Docking simulations : Use AutoDock Vina to predict binding affinities with targets like DNA gyrase or β-lactamases .
- QSAR models : Correlate logP values (e.g., calculated via ChemDraw) with antimicrobial activity to optimize hydrophobicity .
- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution (e.g., C5 for further functionalization) .
Methodological Considerations
Q. How to design experiments assessing the compound’s pharmacokinetic (PK) properties?
- In vitro assays : Use Caco-2 cell monolayers for permeability studies and microsomal stability tests (e.g., rat liver microsomes) .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites, guided by analogous quinoline degradation pathways .
- Data interpretation : Compare with chloroquine derivatives, noting differences in half-life due to methyl substitution .
Q. What are best practices for ensuring reproducibility in multi-step syntheses?
- Detailed protocols : Document reaction times, temperatures, and solvent batches (e.g., anhydrous THF vs. standard grade) .
- Intermediate characterization : Validate each step via TLC and NMR before proceeding .
- Collaborative validation : Share samples with independent labs for cross-verification of spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
